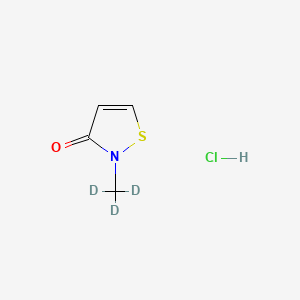

2-Methyl-3-isothiazolone-d3 Hydrochloride

描述

Significance of Stable Isotope Labeling in Analytical and Mechanistic Studies

Stable isotope labeling is a technique where an atom in a molecule is replaced by one of its stable isotopes, which are non-radioactive forms of elements with the same number of protons but a different number of neutrons. creative-proteomics.comwikipedia.org Common stable isotopes used in research include deuterium (B1214612) (²H or D), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N). clearsynth.comcreative-proteomics.com This subtle change in mass allows researchers to track the labeled molecule through complex processes without altering its chemical properties. diagnosticsworldnews.com

The applications of stable isotope labeling are vast and impactful:

Enhanced Accuracy in Quantitative Analysis: In analytical techniques like mass spectrometry (MS), deuterated compounds are frequently used as internal standards. clearsynth.comscioninstruments.com An internal standard is a known amount of a substance added to a sample to correct for variations during analysis. wikipedia.orgscioninstruments.com Because a deuterated standard is nearly identical to the analyte of interest, it behaves similarly during sample preparation, chromatography, and ionization, thus compensating for potential errors and improving the accuracy and precision of measurements. texilajournal.comaptochem.com This is particularly crucial in complex matrices like blood or urine, where other compounds can interfere with the analysis. clearsynth.comnih.gov

Elucidation of Reaction Mechanisms: By strategically placing an isotopic label on a molecule, chemists can trace the fate of specific atoms throughout a chemical reaction. wikipedia.orgresearchgate.net This allows for the detailed investigation of reaction pathways and the identification of transient intermediates, providing invaluable information about how chemical transformations occur. researchgate.net

Metabolic and Pharmacokinetic Studies: Stable isotope-labeled compounds are instrumental in studying how drugs and other substances are absorbed, distributed, metabolized, and excreted (ADME) by living organisms. acs.org Researchers can track the metabolic fate of a labeled drug, identify its metabolites, and determine its rate of clearance from the body. acs.org This information is critical for understanding the efficacy and safety of new therapeutic agents. diagnosticsworldnews.com

Overview of 2-Methyl-3-isothiazolone-d3 Hydrochloride as a Research Probe

This compound is the deuterated form of 2-Methyl-3-isothiazolone hydrochloride, a widely used biocide and preservative. lgcstandards.comwikipedia.org The "d3" in its name signifies that three hydrogen atoms on the methyl group have been replaced by deuterium atoms. lgcstandards.com This isotopic labeling makes it an ideal internal standard for the quantitative analysis of its non-labeled counterpart, methylisothiazolinone (MIT). researchgate.net

MIT is a compound of significant interest due to its extensive use in industrial and consumer products, which has led to concerns about its potential as an allergen. wikipedia.orgwikipedia.org Accurate quantification of MIT in various matrices is therefore essential for both quality control and environmental monitoring.

Physicochemical Properties

| Property | Value |

| CAS Number | 1329509-49-0 scbt.com |

| Molecular Formula | C₄H₃D₃ClNOS scbt.com |

| Molecular Weight | 154.63 g/mol scbt.com |

| Appearance | Solid (powder, crystalline) chemos.de |

| Purity | >95% (HPLC) lgcstandards.com |

| Storage Temperature | +4°C lgcstandards.com |

Applications in Research

The primary application of this compound is as an internal standard in analytical methods, particularly those employing mass spectrometry, for the detection and quantification of 2-Methyl-3-isothiazolone. researchgate.net Its use helps to ensure the reliability and accuracy of results in complex samples. The nearly identical chemical behavior to the unlabeled analyte allows it to effectively account for variations in sample preparation and instrument response. aptochem.com

Detailed Research Findings

The use of deuterated internal standards like this compound is a cornerstone of modern analytical chemistry. Research has consistently demonstrated that stable isotope-labeled internal standards provide superior performance compared to other types of internal standards, especially in liquid chromatography-mass spectrometry (LC-MS) assays. scispace.com They co-elute with the analyte, meaning they pass through the chromatographic system at the same time, which is a critical characteristic for an effective internal standard. aptochem.com This co-elution ensures that both the analyte and the standard experience the same ionization conditions in the mass spectrometer, leading to more accurate quantification. texilajournal.com

Studies have shown that the choice of internal standard can significantly impact the results of an analysis. researchgate.net Using a deuterated standard that closely mimics the analyte, such as this compound for the analysis of MIT, minimizes variability and improves the robustness of the analytical method. scispace.com

Structure

3D Structure of Parent

属性

IUPAC Name |

2-(trideuteriomethyl)-1,2-thiazol-3-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5NOS.ClH/c1-5-4(6)2-3-7-5;/h2-3H,1H3;1H/i1D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJXPQSRCFCPWQQ-NIIDSAIPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N1C(=O)C=CS1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClNOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701337297 | |

| Record name | 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1329509-49-0 | |

| Record name | 2-(Trideuteriomethyl)-1,2-thiazol-3-one hydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701337297 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1329509-49-0 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Isotopic Purity Assessment for 2 Methyl 3 Isothiazolone D3 Hydrochloride

Strategies for Deuterium (B1214612) Incorporation into the Isothiazolone Moiety

The introduction of deuterium into the 2-methyl-3-isothiazolone structure primarily targets the methyl group, resulting in a deuterated standard with a distinct mass-to-charge ratio from its non-deuterated counterpart. A common strategy involves the use of deuterated precursors in the synthesis pathway. For instance, the synthesis can be adapted from established methods for preparing non-labeled isothiazolinones, which often involve the cyclization of thioacrylamides or 3,3'-dithiopropionamides. nih.gov

A key approach to deuterium incorporation is through H-D exchange reactions. nih.gov These reactions can be facilitated by catalysts such as palladium on carbon (Pd/C) in the presence of a deuterium source like deuterium oxide (D₂O). nih.gov This method offers a selective and environmentally conscious route to deuterated compounds. nih.gov The efficiency of deuterium incorporation is influenced by reaction conditions, including the choice of catalyst, solvent, temperature, and the nature of the substrate. researchgate.net

Advanced Synthetic Approaches to Deuterated Isothiazolinones

Advanced synthetic methodologies for preparing 2-Methyl-3-isothiazolone-d3 Hydrochloride often build upon the foundational routes used for its non-deuterated form. The synthesis of the non-deuterated compound, 2-Methyl-4-isothiazolin-3-one, can be achieved through the reaction of N,N'-dimethyl-3,3'-dithiodipropionamide with chlorine in a suitable solvent system like chloroform (B151607) and DMF. chemicalbook.com This process yields the hydrochloride salt, which can then be neutralized. chemicalbook.com

For the deuterated analogue, a similar pathway can be envisioned, starting with a deuterated precursor. For example, a deuterated N-methyl-3-mercaptopropionamide or a related compound could be utilized. The cyclization and chlorination steps would then lead to the formation of this compound. google.com The choice of deuterated reagent is crucial for achieving high levels of isotopic enrichment. nih.gov

Characterization of Deuteration Purity and Isotopic Distribution

Ensuring the isotopic purity of this compound is a critical step, as impurities can affect the accuracy of quantitative analyses. rsc.orgnih.gov A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Spectroscopic Techniques for Deuterium Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for confirming the position and extent of deuterium labeling. rsc.orgrsc.org Both ¹H NMR and ²H NMR can be utilized. nih.gov In ¹H NMR, the disappearance or reduction of the signal corresponding to the methyl protons confirms successful deuteration. ²H NMR provides a direct signal from the incorporated deuterium atoms. nih.gov Furthermore, ¹³C NMR can also be employed, sometimes in combination with ¹H and ²H decoupling, to provide detailed structural information and assess isotopic purity. iaea.org

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is essential for determining the isotopic distribution and purity of the deuterated compound. rsc.orgnih.gov By analyzing the mass spectrum, the relative abundance of the desired deuterated species (d3) can be quantified along with any partially deuterated (d1, d2) or non-deuterated (d0) impurities. rsc.org Electrospray ionization (ESI) is a common technique used for this analysis. nih.gov

Chromatographic Separation and Detection for Isotopic Purity

High-Performance Liquid Chromatography (HPLC): HPLC is frequently used to assess the chemical purity of the synthesized compound and to separate it from any non-isothiazolone impurities. lgcstandards.comresearchgate.net When coupled with a mass spectrometer (LC-MS), it becomes a powerful tool for isotopic analysis, allowing for the separation of the analyte from the matrix and subsequent determination of the isotopic distribution. scispace.com

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another valuable technique for the analysis of isothiazolinones and their deuterated analogues. nih.govnih.gov It provides excellent separation and sensitive detection, allowing for the quantification of isotopic purity. The choice between LC-MS and GC-MS often depends on the volatility and thermal stability of the compound and its derivatives.

The following table summarizes the analytical techniques used for purity assessment:

| Analytical Technique | Purpose | Key Information Obtained |

| ¹H NMR | Confirm deuterium incorporation | Reduction or absence of methyl proton signal |

| ²H NMR | Direct detection of deuterium | Signal from deuterium nuclei |

| ¹³C NMR | Structural confirmation | Detailed structural information |

| HRMS | Isotopic distribution and purity | Relative abundance of d0, d1, d2, d3 species |

| HPLC | Chemical purity | Separation from non-isothiazolone impurities |

| LC-MS/GC-MS | Isotopic purity and separation | Quantification of isotopic distribution after separation |

Production Scale-Up Considerations for Deuterated Analytical Standards

The transition from laboratory-scale synthesis to larger-scale production of deuterated analytical standards like this compound presents several challenges. clearsynth.com These include the cost and availability of deuterated starting materials, the efficiency and scalability of the synthetic route, and the maintenance of high isotopic purity throughout the process. zeochem.com

Key considerations for scale-up include:

Cost-effectiveness of the synthetic route: The chosen synthetic pathway must be economically viable for larger quantities.

Process optimization: Reaction conditions need to be optimized to maximize yield and isotopic enrichment while ensuring safety and minimizing waste.

Purification methods: Efficient and scalable purification techniques are required to achieve the high chemical and isotopic purity demanded for an analytical standard.

Quality control: Rigorous quality control measures, employing the analytical techniques described above, must be implemented at various stages of production to ensure the final product meets the required specifications.

The production of high-purity deuterated standards is a specialized field that requires significant expertise in synthetic chemistry and analytical characterization to provide reliable reference materials for the scientific community. clearsynth.com

Analytical Method Development Utilizing 2 Methyl 3 Isothiazolone D3 Hydrochloride

Role of 2-Methyl-3-isothiazolone-d3 Hydrochloride as an Internal Standard in Quantitative Analysis

In quantitative mass spectrometry, an internal standard (IS) is essential for achieving accuracy and precision. scioninstruments.com An ideal internal standard is a compound that is chemically and physically similar to the analyte but can be distinguished by the mass spectrometer. This compound fits this role perfectly for the analysis of its non-labeled counterpart, MI. By incorporating deuterium (B1214612) atoms, its mass is increased by three units compared to the natural analyte, allowing the mass spectrometer to detect both compounds simultaneously while ensuring they behave nearly identically during sample preparation and analysis. lgcstandards.comnih.gov This approach is fundamental to correcting for procedural errors, such as analyte loss during extraction or fluctuations in instrument signal. scioninstruments.com

Isotope Dilution Mass Spectrometry (IDMS) is a premier method for quantitative analysis, recognized for its high accuracy and metrological standing. wikipedia.orgnih.gov The core principle of IDMS involves adding a known quantity of an isotopically enriched standard, such as this compound, to a sample containing the analyte of interest (the unlabeled MI). wikipedia.orgosti.gov This "spiked" sample is then processed and analyzed by mass spectrometry.

The fundamental concept is that the isotopically labeled standard and the native analyte will exhibit identical chemical behavior throughout the entire analytical procedure, including extraction, cleanup, and ionization. wikipedia.org Therefore, any loss of the analyte during these steps will be accompanied by a proportional loss of the labeled standard. The quantification is not based on the absolute signal intensity of the analyte, which can be variable, but on the measured ratio of the signal from the native analyte to the signal from the isotopically labeled internal standard. wikipedia.orgosti.gov By measuring this final isotope ratio in the sample-spike mixture, the initial concentration of the analyte in the sample can be calculated with high precision, effectively negating biases from sample recovery and instrument drift. wikipedia.orgosti.gov

A significant challenge in analytical chemistry, especially when analyzing complex samples like consumer products or environmental waters, is the "matrix effect." nih.govresearchgate.net Matrix effects are the alteration of analyte ionization efficiency—either suppression or enhancement—due to co-eluting compounds from the sample matrix. scioninstruments.comnih.gov These effects can lead to significant inaccuracies in quantification if not properly addressed.

The use of a stable isotope-labeled internal standard like this compound is the most effective strategy to compensate for these matrix effects. nih.govnih.gov Because the deuterated standard has nearly identical physicochemical properties and chromatographic retention time as the unlabeled analyte, it experiences the same matrix effects. scioninstruments.com When the signal for the analyte is suppressed, the signal for the internal standard is suppressed to the same degree. Consequently, the ratio of their signals remains constant and accurate. This allows for reliable quantification even in diverse and complex matrices where matrix effects can vary unpredictably from sample to sample. nih.govresearchgate.net This internal calibration approach is superior to external calibration, which is often unreliable for complex samples unless matrix-matched standards are used—a laborious process. nih.govresearchgate.net

Chromatographic Separations Coupled with Mass Spectrometry for Isothiazolone Analysis

Chromatography is the cornerstone of separating isothiazolinones from complex mixtures prior to their detection. When coupled with mass spectrometry, it provides the selectivity and sensitivity required for trace-level analysis. nih.gov The choice of chromatographic technique depends on the specific analytes and the sample matrix.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for the analysis of isothiazolinones, as these compounds are often polar and water-soluble. scirp.org While early methods used UV detection, coupling HPLC with a mass spectrometer (HPLC-MS) offers significantly greater specificity and lower detection limits. nih.govscirp.org In HPLC-MS methods, the use of an internal standard is critical for accurate quantification. For instance, in the analysis of various consumer products, a deuterated internal standard for Octylisothiazolinone (OIT-d17) was used to ensure accuracy, with recoveries ranging from 60.4% to 113%. eeer.org The same principle applies when using this compound for the specific analysis of MI.

A typical HPLC-MS method involves a gradient elution on a C18 column to separate the different isothiazolinones before they enter the mass spectrometer's ion source. eeer.org

Table 1: Example of HPLC-MS/MS Parameters for Isothiazolinone Analysis

| Parameter | Setting |

| Column | Aqua ODS HPLC column bohrium.com |

| Mobile Phase A | Water with 0.5% formic acid eeer.org |

| Mobile Phase B | Methanol (B129727) (MeOH) eeer.org |

| Flow Rate | 0.35 mL/min to 0.6 mL/min eeer.org |

| Injection Volume | 5 µL to 2 mL (large volume injection) bohrium.commn-net.com |

| Detection | Tandem Mass Spectrometry (MS/MS) |

| Ionization Mode | Electrospray Ionization (ESI), Positive mn-net.com |

This table presents a composite of typical parameters and does not represent a single, specific study.

Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for analyzing chemical compounds. However, its application to isothiazolinones like MI can be challenging due to their polarity and limited volatility, often requiring a chemical derivatization step to make them suitable for GC analysis. researchgate.net In some cases, pyrolysis-GC/MS is used, where the sample is thermally decomposed into smaller, characteristic fragments before separation and analysis. nih.gov

In these methods, deuterated internal standards are crucial for quantification. nih.gov A study on quantifying tire tread particles in environmental samples successfully used a deuterated polymeric internal standard with pyrolysis-GC/MS to correct for variable analyte recovery caused by matrix effects and ion source variability. nih.gov This demonstrates the robustness of using isotope dilution in GC-MS, a principle directly applicable to using this compound for the analysis of its corresponding analyte after a suitable sample preparation and derivatization procedure.

Ultra-Performance Liquid Chromatography (UPLC), coupled with tandem mass spectrometry (UPLC-MS/MS), represents the state-of-the-art for the analysis of isothiazolinones. nih.govnih.gov UPLC systems use columns with smaller particles than traditional HPLC, resulting in higher resolution, improved sensitivity, and significantly faster analysis times. nih.gov The use of tandem mass spectrometry (MS/MS) adds another layer of selectivity and sensitivity by monitoring specific fragmentation patterns of the target analytes, a technique known as Multiple Reaction Monitoring (MRM). bohrium.comnih.gov

The combination of UPLC with MS/MS, supported by the use of an isotope-labeled internal standard like this compound, provides a highly robust and reliable method for quantifying isothiazolinones in challenging matrices such as cosmetics, adhesives, and environmental water samples. nih.govnih.govresearchgate.net These methods can achieve very low limits of detection (LOD) and quantification (LOQ).

Table 2: Performance of UPLC-MS/MS and HPLC-MS/MS Methods for Isothiazolinone Analysis

| Analyte | Matrix | LOD | LOQ | Linearity (R²) | Recovery (%) | Reference |

| MI, CMI, BIT, OIT, DCOIT, MBIT | Water-based Adhesives | 0.003 - 0.01 mg/L | 0.004 - 0.02 mg/L | >0.99 | 81.5 - 107.3 | nih.gov |

| MI, CMI, BzI, OI | Cosmetics & Household Products | 0.2 - 1.5 ng/g | 0.8 - 5.0 ng/g | >0.9980 | ~60 - >80 | researchgate.net |

| MI, CMI, DCMI | Water Samples | 0.03 - 0.1 µg/L | Not Specified | Not Specified | Not Specified | bohrium.com |

| MI, CMI, BIT | Children's Sports Protectors | 0.7 - 3.0 µg (migration) | Not Specified | >0.9990 | 87.2 - 114.8 | nih.gov |

MI: 2-Methylisothiazolinone, CMI: 5-Chloro-2-methylisothiazolinone, BIT/BzI: 1,2-Benzisothiazolinone, OIT/OI: 2-Octylisothiazolinone, DCOIT: Dichlorooctylisothiazolinone, MBIT: 2-Methyl-1,2-benzisothiazolin-3-one, DCMI: 4,5-Dichloro-2-methyl-3-isothiazolinone.

Table 3: List of Chemical Compounds

| Full Chemical Name | Abbreviation/Common Name | CAS Number |

| This compound | d3-MI HCl | 1329509-49-0 lgcstandards.com |

| 2-Methylisothiazolinone / 2-Methyl-4-isothiazolin-3-one | MI | 2682-20-4 lgcstandards.com |

| 5-Chloro-2-methyl-4-isothiazolin-3-one | CMI / MCI | 26172-55-4 industrialchemicals.gov.au |

| 1,2-Benzisothiazolin-3-one | BIT / BzI | 2634-33-5 industrialchemicals.gov.au |

| 2-Octylisothiazolinone / 2-Octyl-3-isothiazolinone | OIT / OI | 26530-20-1 |

| 4,5-Dichloro-2-octyl-3-isothiazolinone | DCOIT / DCOI | 64359-81-5 |

| 2-Methyl-1,2-benzisothiazolin-3-one | MBIT | 2527-66-4 |

| 4,5-Dichloro-2-methyl-3-isothiazolinone | DCMI | Not specified |

| 3-Iodo-2-propynyl butylcarbamate | IPBC | 55406-53-6 |

| Isoproturon-d6 | Recovery Standard | Not specified |

| Octylisothiazolinone-d17 | OIT-d17 | Not specified |

Sample Preparation Techniques for Complex Matrices in Isothiazolone Quantification

The accurate analysis of isothiazolones is often complicated by the complex nature of the sample matrix, which can contain numerous interfering substances. semanticscholar.org Effective sample preparation is therefore a crucial step to isolate the target analytes and enhance the sensitivity and selectivity of the quantification. nih.gov The primary goals of sample preparation are to extract the isothiazolinones from the matrix, remove interfering components, and concentrate the analytes to a level suitable for instrumental analysis. chromatographyonline.com

Traditional extraction techniques can be time-consuming and require large volumes of solvents. mdpi.com Advanced methods have been developed to improve efficiency and are often employed in modern analytical workflows for isothiazolones.

Ultrasound-Assisted Extraction (UAE): This technique utilizes the energy of ultrasonic waves to create cavitation bubbles, which disrupt the sample matrix and facilitate the penetration of the extraction solvent, enhancing the release of target compounds. nih.govmdpi.com UAE has been successfully applied to extract isothiazolinones from various products. researchgate.net The efficiency of UAE depends on several factors, including the choice of solvent, extraction time, temperature, and ultrasonic power. mdpi.com For instance, one study compared UAE with vortex extraction for water-based adhesives and found no significant difference in the resulting concentrations of isothiazolones, ultimately selecting the vortex method for practical reasons. nih.gov Another study on raisins demonstrated that UAE could reliably extract sugars with fast sample preparation. mdpi.com The optimization of UAE parameters, such as using 70% ethanol (B145695) as a solvent and an ultrasonic power of 75 W, was found to be optimal for extracting specific compounds from plant matter. nih.gov

Matrix Solid-Phase Dispersion (MSPD): This method is particularly effective for solid, semi-solid, and viscous liquid samples like cosmetics. researchgate.netresearchgate.net In MSPD, the sample is blended with a solid sorbent (dispersing phase), which simultaneously disrupts the sample structure and disperses the components onto the sorbent material. The analytes are then eluted with a suitable solvent. A study on cosmetics and household products identified florisil (B1214189) as an effective dispersive phase and methanol as the elution solvent, allowing for direct analysis by HPLC-MS/MS without further cleanup steps. researchgate.netresearchgate.net

Matrix effects, where co-eluting compounds from the sample interfere with the ionization of the target analyte in the mass spectrometer source, are a significant challenge in LC-MS/MS analysis. nih.gov This interference can cause ion suppression or enhancement, leading to inaccurate quantification. chromatographyonline.com Several strategies are employed to minimize these effects.

Sample Cleanup: After initial extraction, a cleanup step is often necessary to remove interfering substances. Solid-Phase Extraction (SPE) is a common technique where the sample extract is passed through a cartridge containing a sorbent that retains either the analytes or the interferences. For example, C18 cartridges have been tested for sampling isothiazolinones from the air, with acetonitrile (B52724) used for elution. researchgate.net In the analysis of particularly complex matrices like shampoos, the addition of magnesium silicate (B1173343) during sample preparation has been shown to be essential for breaking the interaction between the matrix and the isothiazolinone analytes, thereby improving recovery. semanticscholar.org

Dilution: A straightforward approach to reduce matrix effects is to dilute the sample extract. chromatographyonline.com This lowers the concentration of both the analyte and the interfering compounds. This method is effective when the analytical method has sufficient sensitivity to detect the diluted analyte. nih.gov One study utilized dilution with an acetonitrile/water mixture to minimize matrix effects when analyzing mycotoxins in a rice medium. nih.gov

Use of Internal Standards: The most effective way to compensate for matrix effects and other variations is the use of a stable isotope-labeled internal standard, such as this compound. clearsynth.comlcms.cz This compound is chemically identical to the analyte (MI) but has a different mass due to the deuterium atoms. It is added to the sample at a known concentration before preparation and co-elutes with the analyte. Any signal suppression or enhancement caused by the matrix will affect both the analyte and the internal standard equally. By calculating the ratio of the analyte response to the internal standard response, accurate quantification can be achieved, as the variability is normalized. lcms.cz

Validation Protocols for Analytical Methods Incorporating this compound

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. eeer.org For quantitative methods analyzing isothiazolinones, validation ensures the reliability, reproducibility, and accuracy of the results. nih.gov The use of this compound as an internal standard is a cornerstone of a robust validation strategy, particularly for LC-MS/MS methods. clearsynth.comlcms.cz

The limit of detection (LOD) and limit of quantification (LOQ) are fundamental performance characteristics of an analytical method. loesungsfabrik.de

Limit of Detection (LOD): The lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. loesungsfabrik.deoiv.int

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be determined with acceptable precision and accuracy. loesungsfabrik.deoiv.int

These limits are typically determined by analyzing samples with known low concentrations of the analyte or by assessing the signal-to-noise ratio of the analytical instrument, where a ratio of 3:1 is common for the LOD and 10:1 for the LOQ. nih.govresearchgate.net The table below presents typical LOD and LOQ values for various isothiazolinones from different studies.

| Compound | LOD | LOQ | Matrix/Method | Source |

|---|---|---|---|---|

| MI | 0.01 mg/L | 0.02 mg/L | Water-Based Adhesive (HPLC-MS/MS) | nih.gov |

| CMI | 0.01 mg/L | 0.02 mg/L | Water-Based Adhesive (HPLC-MS/MS) | nih.gov |

| BIT | 0.14 µg/L | - | Consumer Products (UPLC-MS/MS) | nih.gov |

| OIT | 0.0025 mg/L | 0.005 mg/L | Water-Based Adhesive (HPLC-MS/MS) | nih.gov |

| DCOIT | 0.003 mg/L | 0.004 mg/L | Water-Based Adhesive (HPLC-MS/MS) | nih.gov |

| MI | 0.43 mg/kg | 1.44 mg/kg | Water-Borne Adhesives (HPLC) | nih.gov |

| CMI | 1.14 mg/kg | 3.81 mg/kg | Water-Borne Adhesives (HPLC) | nih.gov |

These parameters measure the reliability and correctness of the analytical method. processinstruments.cn

Precision: Refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. processinstruments.cn It is usually expressed as the relative standard deviation (RSD) of the results. researchgate.net

Accuracy: Measures the closeness of the mean test results to the true or accepted reference value. processinstruments.cn It is often evaluated through recovery studies, where a known amount of the analyte is added (spiked) into a blank matrix and the percentage of the spiked amount that is measured is calculated. mdpi.com

Reproducibility: Assesses the precision of the method when the analysis is performed under different conditions, such as by different analysts, on different instruments, or in different laboratories. processinstruments.cnyoutube.com

Validation studies report these metrics to demonstrate method performance. For example, a method for analyzing isothiazolinones in adhesives reported recoveries between 92% and 103% with an RSD of not more than 4%. nih.gov Another study on cosmetics achieved satisfactory recoveries above 80% (with the exception of MI at ~60%) and a precision (%RSD) lower than 7%. researchgate.netresearchgate.net

| Parameter | Value | Matrix/Method | Source |

|---|---|---|---|

| Accuracy (Recovery) | 81.5% - 107.3% | Water-Based Adhesive (HPLC-MS/MS) | nih.gov |

| Precision (%RSD) | < 7% | Cosmetics/Household Products (MSPD-HPLC-MS/MS) | researchgate.netresearchgate.net |

| Accuracy (Recovery) | 92% - 103% | Water-Borne Adhesives (HPLC) | nih.gov |

| Precision (%RSD) | < 4% | Water-Borne Adhesives (HPLC) | nih.gov |

| Accuracy (Recovery for MI) | ~60% | Cosmetics/Household Products (MSPD-HPLC-MS/MS) | researchgate.net |

| Accuracy (Recovery) | 80.3% - 113% | Wet Wipes (HPLC/MS) | eeer.org |

Selectivity: This is the ability of the method to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components. nih.gov In LC-MS/MS, high selectivity is achieved by using Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for each analyte, including the internal standard. nih.gov This provides a high degree of confidence in the identification and quantification of the target compound.

Robustness: The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate, variations in method parameters. lcms.cz This provides an indication of its reliability during normal usage. For an HPLC method, robustness studies might involve intentionally varying parameters such as mobile phase composition, pH, column temperature, and flow rate to observe any impact on the analytical results. A robust method will show minimal variation in results when subjected to these minor changes. lcms.cz

Mechanistic Investigations and Environmental Transformation Studies Employing 2 Methyl 3 Isothiazolone D3 Hydrochloride

Elucidation of Degradation Pathways for 2-Methyl-3-isothiazolone Using Deuterated Analogs

The stability of the carbon-deuterium bond compared to the carbon-hydrogen bond allows researchers to differentiate between the labeled molecule and its naturally occurring counterpart, which is essential for detailed degradation studies.

Advanced Oxidation Processes (AOPs) are effective in degrading persistent organic pollutants. Studies utilizing deuterated 2-Methyl-3-isothiazolone have provided insights into the reaction mechanisms. For instance, during ozonation, the primary degradation mechanism involves the oxidation of the sulfur atom. researchgate.net The use of the d3 analog helps to confirm that the N-methyl group is not the initial site of oxidative attack.

| AOP Type | Key Findings from Deuterated Analog Studies | Primary Transformation Products |

| Ozonation | Confirmed that initial attack is on the sulfur atom, not the N-methyl group. | Sulfone species, leading to sulfate. researchgate.net |

| UV/Persulfate | Similar to ozonation, desulfonation reactions are a key pathway. | Alkene products. researchgate.net |

| UV/Chlorine | Sulfur atom oxidation is a typical degradation mechanism. | Oxidized sulfur-containing intermediates. researchgate.net |

Isothiazolinones are known to undergo hydrolysis, particularly under alkaline conditions. researchgate.net Studies with 2-Methyl-3-isothiazolone-d3 Hydrochloride can help to precisely determine the rates of hydrolysis by distinguishing the parent compound from any potential background levels of unlabeled MIT. Biodegradation is a significant route for the dissipation of isothiazolinones in the environment. researchgate.net The principal environmental degradation pathway for MIT involves the opening of the isothiazolone ring to form N-methylmalonamic acid. industrialchemicals.gov.au The use of the deuterated analog allows for unambiguous identification of this key metabolite and others, even at very low concentrations.

Research has shown that isothiazolinones can biodegrade rapidly in aquatic environments, with half-lives often less than 24 hours. researchgate.net Fungi have also been identified as capable of degrading MIT, breaking it down into various organic acids. austinpublishinggroup.com

| Degradation Process | Key Findings from Deuterated Analog Studies | Major Degradation Products |

| Hydrolysis | Allows for precise rate determination under varying pH conditions. researchgate.net | Ring-opened products. nih.gov |

| Biodegradation | Unambiguous identification of metabolites like N-methylmalonamic acid. industrialchemicals.gov.au | N-methylmalonamic acid, organic acids. industrialchemicals.gov.auaustinpublishinggroup.com |

Photodegradation is another important environmental fate process for isothiazolinones. nih.gov The primary photodegradation pathway for MIT is initiated by the cleavage of the N-S bond in the isothiazolinone ring. nih.gov The use of this compound helps to confirm the integrity of the N-methyl group during the initial photo-induced ring-opening, providing clearer insights into the subsequent reaction steps. Studies have estimated the half-life of MIT under natural sunlight to be approximately 1.1 days at a 30°N latitude. nih.gov

| Parameter | Finding |

| Primary Mechanism | Ring-opening at the N-S bond. nih.gov |

| Key Reactive Species | Excited singlet states. nih.gov |

| Estimated Half-life | ~1.1 days under natural sunlight at 30°N latitude. nih.gov |

Tracing Environmental Fate and Transport of Isothiazolinones through Isotopic Labeling

Isotopic labeling with this compound is crucial for understanding the movement and distribution of isothiazolinones in the environment. This includes processes like sorption to soil and sediment, as well as potential volatilization.

The fate and transport of chemical compounds in the environment are heavily influenced by their interaction with soil and sediment. cdc.gov While 2-Methyl-3-isothiazolone generally shows little adsorption to river silt, its deuterated analog can be used to conduct precise sorption and desorption experiments. nih.gov These studies are essential for developing accurate environmental models that predict the concentration and persistence of MIT in various environmental compartments.

While isothiazolinones generally have low volatility, understanding any potential for atmospheric transport is important for a complete environmental risk assessment. nih.govresearchgate.net Studies on the volatilization of MIT from consumer products have shown it to be almost negligible over a 7-day period. researchgate.netnih.gov Using this compound in controlled chamber studies can provide definitive data on the volatilization potential and subsequent atmospheric reactions of MIT, by allowing for sensitive and specific detection in the gas phase.

Isotope Effect Studies in Chemical Reactions Involving Isothiazolinones

The use of isotopically labeled compounds, such as this compound, is a powerful technique for elucidating the mechanisms of chemical reactions. nih.govclearsynth.com By replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), researchers can study the kinetic isotope effect (KIE). The KIE is a phenomenon where the rate of a chemical reaction is altered due to the presence of a heavier isotope at a specific atomic position within a reactant. princeton.edu This effect arises because the carbon-deuterium (C-D) bond has a lower zero-point vibrational energy than the carbon-hydrogen (C-H) bond, making the C-D bond stronger and more difficult to break.

In the context of isothiazolinones, KIE studies are instrumental in determining the rate-determining steps of their degradation pathways, whether through biological or abiotic processes. princeton.edu Comparing the degradation rate of a deuterated isothiazolinone, like 2-Methyl-3-isothiazolone-d3, with its non-deuterated counterpart (2-Methyl-3-isothiazolone) can reveal whether the C-H bonds on the N-methyl group are cleaved during the slowest, rate-limiting step of the reaction.

Detailed Research Findings

Research into the environmental fate of isothiazolinones has established that they undergo rapid degradation in aquatic environments through processes like biodegradation, hydrolysis, and photolysis. researchgate.netosti.gov The primary degradation mechanism involves the cleavage of the isothiazolone ring. researchgate.netresearchgate.net Isotope effect studies using deuterated variants provide deeper mechanistic insights into these established pathways.

For instance, a study investigating the biodegradation of isothiazolinones can employ this compound to determine the role of the N-methyl group in the initial enzymatic attack. If the cleavage of a C-H bond on the methyl group is the rate-determining step, a significant primary kinetic isotope effect (kH/kD > 1) will be observed, meaning the deuterated compound will degrade more slowly. Conversely, if the N-methyl group is not involved in the rate-limiting step (e.g., if the initial attack occurs elsewhere on the molecule, such as the sulfur atom or the heterocyclic ring), no significant KIE will be detected (kH/kD ≈ 1).

The following tables present hypothetical data from such comparative degradation studies to illustrate the application and interpretation of KIE in understanding isothiazolinone transformation.

Table 1: Hypothetical Data for Biodegradation Rate Study

This table illustrates a scenario where a significant kinetic isotope effect is observed, suggesting the involvement of the N-methyl group in the rate-determining step of biodegradation.

| Compound | Initial Concentration (µg/L) | Concentration after 12h (µg/L) | First-Order Rate Constant (k, h⁻¹) | Calculated KIE (kH/kD) |

| 2-Methyl-3-isothiazolone (Unlabeled) | 100 | 30.1 | 0.100 | 5.0 |

| 2-Methyl-3-isothiazolone-d3 (Labeled) | 100 | 81.9 | 0.020 |

Table 2: Hypothetical Data for Abiotic Hydrolysis Rate Study (pH 9)

This table illustrates a scenario where no significant kinetic isotope effect is observed, indicating that the C-H bonds of the N-methyl group are not broken in the rate-determining step of alkaline hydrolysis.

| Compound | Initial Concentration (µg/L) | Concentration after 24h (µg/L) | First-Order Rate Constant (k, h⁻¹) | Calculated KIE (kH/kD) |

| 2-Methyl-3-isothiazolone (Unlabeled) | 100 | 55.4 | 0.024 | 1.04 |

| 2-Methyl-3-isothiazolone-d3 (Labeled) | 100 | 56.5 | 0.023 |

By utilizing this compound in such studies, researchers can definitively map the transformation pathways of isothiazolinone biocides in various environmental compartments. This knowledge is crucial for predicting their environmental persistence, identifying potential degradation products, and understanding the fundamental chemical and biological processes that govern their fate.

Quality Assurance and Reference Material Management for 2 Methyl 3 Isothiazolone D3 Hydrochloride

Certification and Traceability of Deuterated Analytical Standards

The reliability of analytical measurements hinges on the quality of the reference materials used. For 2-Methyl-3-isothiazolone-d3 Hydrochloride, a deuterated internal standard, certification and traceability are paramount to ensure accuracy and precision in quantitative analysis, particularly in mass spectrometry-based methods. clearsynth.compubcompare.ai

Deuterated standards are compounds where one or more hydrogen atoms have been replaced by their stable isotope, deuterium (B1214612). clearsynth.com This isotopic labeling allows the standard to be distinguished from the non-labeled analyte of interest in a sample, which is critical for accurate quantification. clearsynth.com The certification of these standards is a rigorous process that verifies their identity, purity, and isotopic enrichment. High-quality reference material producers may be accredited to standards such as ISO 17034, which specifies the requirements for the competence of reference material producers. lgcstandards.com

A Certificate of Analysis (CoA) is a critical document that accompanies the standard. It provides essential information derived from detailed characterization. For a deuterated standard like this compound, the CoA typically includes:

Chemical Purity: Often determined by techniques like High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC), confirming the percentage of the desired compound. lgcstandards.comsigmaaldrich.com

Isotopic Purity/Enrichment: This specifies the percentage of molecules that are correctly labeled with deuterium atoms and the distribution of different isotopomers. sigmaaldrich.com It is a crucial parameter, as the presence of unlabeled species could lead to inaccurate results. acanthusresearch.com

Identity Confirmation: Verified using methods like Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. sigmaaldrich.com

Concentration: For standards supplied in solution.

Traceability is established by demonstrating an unbroken chain of comparisons to national or international standards. For chemical standards, this involves ensuring that the characterization methods are validated and the instruments are properly calibrated. clearsynth.com The synthesis of deuterated standards can be achieved through methods like hydrogen/deuterium exchange or, more robustly, through de novo chemical synthesis using isotopically substituted building blocks to ensure the label is in a stable, non-exchangeable position. acanthusresearch.comnih.gov This careful, documented synthesis and analysis process ensures the traceability and reliability of the analytical standard. clearsynth.com

Table 1: Product Specification Data for this compound This table presents typical product data for a certified reference material, based on information from a commercial supplier.

| Parameter | Specification | Source |

| Analyte Name | This compound | lgcstandards.com |

| CAS Number | 1329509-49-0 | lgcstandards.com |

| Chemical Formula | C₄²H₃H₂NOS · ClH | lgcstandards.com |

| Molecular Weight | 154.63 | lgcstandards.com |

| Purity | >95% (HPLC) | lgcstandards.com |

| Isotope Label | Deuterium | lgcstandards.com |

| Format | Neat (a pure chemical substance) | lgcstandards.com |

| Unlabeled CAS No. | 2682-20-4 | lgcstandards.com |

Storage and Handling Protocols for Maintaining Isotopic and Chemical Integrity

The stability of this compound as a reference material is contingent upon strict adherence to appropriate storage and handling protocols. These procedures are designed to prevent chemical degradation and maintain isotopic integrity, which could be compromised by factors such as temperature, light, moisture, and air exposure. sigmaaldrich.comlgcstandards.comsigmaaldrich.com

Storage Conditions: Proper storage is essential for preserving the shelf-life of the standard. sigmaaldrich.com Key recommendations from safety data sheets for isothiazolinones and other analytical standards include:

Temperature: The material should be stored at a recommended temperature, often refrigerated at 2-8°C or +4°C. lgcstandards.comsigmaaldrich.comchemicalbook.com

Container: The standard must be kept in its original, tightly sealed container to prevent contamination and exposure to moisture. lgcstandards.comchemicalbook.comcytivalifesciences.comchemos.de Store in a dry and well-ventilated place. sigmaaldrich.comchemicalbook.com

Atmosphere: For compounds sensitive to air or moisture, storage under an inert gas like argon or nitrogen is recommended to prevent oxidative degradation. sigmaaldrich.com

Light: Protection from direct sunlight is crucial, as photolysis can be a degradation pathway for some isothiazolinones. cytivalifesciences.comnih.gov

Handling Procedures: Safe and careful handling minimizes the risk of contamination and degradation of the standard.

Work should be conducted in a well-ventilated area, often under a fume hood. sigmaaldrich.comchemicalbook.com

To maintain isotopic integrity, it is critical to avoid conditions that could facilitate deuterium-hydrogen exchange. sigmaaldrich.com While the deuterium atoms on the methyl group of 2-Methyl-3-isothiazolone-d3 are generally stable, placing labels on non-exchangeable sites is a key consideration in the design of deuterated standards. acanthusresearch.com

Use appropriate personal protective equipment (PPE), such as gloves and safety glasses, to avoid contact. chemicalbook.comchemos.de Contaminated clothing should not be allowed out of the workplace. cytivalifesciences.com

Eating, drinking, and smoking should be strictly prohibited in the handling area. cytivalifesciences.comchemos.de

Table 2: Summary of Recommended Storage and Handling Protocols This table summarizes common protocols derived from safety and technical data sheets for analytical standards.

| Protocol | Recommendation | Rationale | Source(s) |

| Temperature | Store at 2-8°C or as specified on the CoA. | Prevents thermal degradation. | sigmaaldrich.comchemicalbook.com |

| Container | Keep in original, tightly closed container. | Prevents contamination and moisture ingress. | lgcstandards.comsigmaaldrich.comcytivalifesciences.comchemos.de |

| Environment | Store in a dry, cool, well-ventilated area. | Minimizes chemical reactions with air/moisture. | chemicalbook.comcytivalifesciences.com |

| Light Exposure | Protect from direct sunlight. | Prevents photodegradation. | cytivalifesciences.com |

| Atmosphere | Store under inert gas if noted as air-sensitive. | Prevents oxidation. | sigmaaldrich.com |

| Handling | Handle under a fume hood. | Ensures proper ventilation. | sigmaaldrich.comchemicalbook.com |

Inter-laboratory Proficiency Testing and Standardization Efforts

Standardization of analytical methods is crucial for ensuring that results for a given analyte are comparable and reliable across different laboratories. Inter-laboratory proficiency testing is a key component of this effort and a requirement for laboratory accreditation under standards like ISO/IEC 17025. isobudgets.com Proficiency testing (PT) involves a coordinating body sending a test item to multiple laboratories to evaluate their performance against pre-established criteria. isobudgets.comfeedhaccp.org

For the analysis of isothiazolinones, including 2-Methyl-3-isothiazolone (the unlabeled analogue), standardization is important for regulatory monitoring in various products. industrialchemicals.gov.aunih.gov While specific PT schemes for the deuterated hydrochloride salt are not widely documented, the principles apply to the analytical methods for the entire class of isothiazolinones. These efforts aim to establish the effectiveness and comparability of test methods. feedhaccp.org

The process typically involves:

Method Development and Validation: Before inter-laboratory comparison, a robust analytical method, such as HPLC-MS/MS, is developed. nih.gov Validation assesses parameters like linearity, accuracy, precision, and limits of detection (LOD) and quantification (LOQ). nih.gov

Inter-laboratory Comparison: A homogeneous sample is distributed to participating laboratories. Each lab analyzes the sample using a specified method or their own in-house procedure.

Performance Evaluation: Results are compared to an assigned value. A laboratory's performance is often expressed as a z-score, which indicates how far their result deviates from the consensus value. feedhaccp.org Scores outside an acceptable range (e.g., |z| > 2) may indicate a problem with the laboratory's measurement process, prompting investigation and corrective action. feedhaccp.org

Studies validating methods for the simultaneous analysis of multiple isothiazolinones demonstrate the performance characteristics required for reliable quantification. nih.gov These validated methods form the basis for standardization and can be used in proficiency tests to ensure laboratories can accurately detect and quantify these compounds in various matrices. nih.gov

Table 3: Example Method Validation Data for Isothiazolinone Analysis by HPLC-MS/MS This table shows typical performance data from a study validating a method for six isothiazolinones in water-based adhesives, illustrating the criteria used to ensure method reliability before inter-laboratory testing.

| Compound | Recovery (%) | Relative Standard Deviation (RSD) (%) | LOD (mg/L) | LOQ (mg/L) |

| MI | 81.5 - 107.3 | < 5.9 | 0.010 | 0.020 |

| CMI | 81.5 - 107.3 | < 5.9 | 0.010 | 0.020 |

| BIT | 81.5 - 107.3 | < 5.9 | 0.010 | 0.020 |

| OIT | 81.5 - 107.3 | < 5.9 | 0.010 | 0.020 |

| DCOIT | 81.5 - 107.3 | < 5.9 | 0.010 | 0.020 |

| MBIT | 81.5 - 107.3 | < 5.9 | 0.010 | 0.020 |

| (Source: Adapted from a study on the quantitative analysis of isothiazolinones. nih.gov) |

Emerging Research Frontiers and Future Directions in Deuterated Isothiazolone Research

Development of Novel Deuterated Isothiazolone Derivatives for Specific Research Applications

The synthesis of novel deuterated isothiazolone derivatives represents a burgeoning area of research with significant potential for a wide range of applications. While 2-Methyl-3-isothiazolone-d3 Hydrochloride is a commercially available and widely used internal standard, the development of a broader palette of deuterated isothiazolones is a logical next step. These novel derivatives could be designed with specific functionalities to serve as metabolic probes, tracers in biological systems, or as internal standards for a wider array of isothiazolinone biocides and their degradation products.

The primary motivation for creating these novel deuterated analogs lies in the "kinetic isotope effect," where the presence of deuterium (B1214612) can slow down metabolic processes at the site of deuteration. This property is particularly valuable in pharmaceutical research and drug development. By selectively deuterating different positions on the isothiazolone ring or its side chains, researchers can investigate the metabolic fate of these biocides and develop more stable and effective formulations.

Future research in this area is expected to focus on:

Site-specific deuteration: Developing synthetic methodologies to introduce deuterium at specific, metabolically vulnerable positions within the isothiazolone structure.

Multi-deuterated analogs: Synthesizing derivatives with multiple deuterium atoms to further enhance their utility as internal standards in mass spectrometry, providing a greater mass shift from the non-deuterated analyte.

Functionalized deuterated derivatives: Incorporating other functional groups into the deuterated isothiazolone scaffold to create probes for specific biological targets or to enhance their spectroscopic properties.

The development of these novel deuterated compounds will require sophisticated synthetic organic chemistry techniques and a deep understanding of isotope effects. The availability of a wider range of deuterated isothiazolone derivatives will undoubtedly open up new avenues of research in toxicology, pharmacology, and environmental science.

Advanced Spectroscopic Probes Using Deuterated Analogs

The unique spectroscopic properties of deuterated compounds make them invaluable tools in advanced analytical techniques. This compound serves as a prime example of how deuterated analogs can enhance the precision and accuracy of spectroscopic measurements, particularly in mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.

In mass spectrometry, the use of a deuterated internal standard, such as this compound, is a cornerstone of quantitative analysis. Because the deuterated standard is chemically identical to the analyte of interest (2-Methyl-3-isothiazolone), it co-elutes during chromatographic separation and experiences similar ionization efficiency and matrix effects in the mass spectrometer. The mass difference between the deuterated standard and the non-deuterated analyte allows for their distinct detection and quantification. This isotope dilution mass spectrometry (IDMS) approach is considered the gold standard for accurate quantification as it corrects for variations in sample preparation, injection volume, and instrument response.

| Analytical Technique | Application of this compound | Benefit |

| Mass Spectrometry (MS) | Internal Standard for Isotope Dilution Mass Spectrometry (IDMS) | High accuracy and precision in quantification by correcting for matrix effects and analytical variability. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Reference standard, probe for studying molecular interactions. | Simplification of complex proton NMR spectra and elucidation of reaction mechanisms. |

In NMR spectroscopy, the absence of signals from deuterium in proton NMR spectra simplifies complex spectra, allowing for clearer observation of the signals from the non-deuterated analyte. This is particularly useful in mechanistic studies and in the analysis of complex mixtures.

Future research in this area will likely focus on the development of more sophisticated deuterated probes with enhanced spectroscopic properties. This could include the synthesis of isothiazolone derivatives labeled with other stable isotopes, such as ¹³C and ¹⁵N, to create a suite of multi-isotope labeled standards for even more complex analytical challenges.

Integration of Deuterated Standards in Comprehensive Environmental Monitoring Programs

The widespread use of isothiazolinone biocides in industrial and consumer products has led to their presence in various environmental compartments. Consequently, there is a growing need for robust and reliable analytical methods to monitor their occurrence, fate, and transport in the environment. The integration of deuterated standards, like this compound, into comprehensive environmental monitoring programs is crucial for obtaining high-quality data.

The use of deuterated internal standards is particularly important in the analysis of complex environmental matrices such as wastewater, surface water, and sediment, where matrix effects can significantly impact the accuracy of analytical measurements. By spiking samples with a known amount of the deuterated standard at the beginning of the analytical workflow, any losses of the analyte during sample extraction and cleanup can be accurately accounted for.

Several studies have highlighted the importance of using deuterated internal standards for the accurate quantification of isothiazolinones in environmental samples. These studies have demonstrated that methods incorporating isotope dilution mass spectrometry are less susceptible to matrix-induced signal suppression or enhancement, leading to more reliable and defensible data.

| Environmental Matrix | Analytical Challenge | Role of this compound |

| Wastewater | High organic load, presence of interfering substances. | Corrects for matrix effects and analyte loss during sample preparation, ensuring accurate quantification. |

| Surface Water | Low concentrations of analytes, potential for degradation. | Enables sensitive and accurate detection at trace levels. |

| Sediment | Complex matrix, strong analyte-matrix interactions. | Improves extraction efficiency and provides accurate quantification of bound residues. |

Future directions in this area include the development of certified reference materials for a wider range of isothiazolinones and their degradation products, including their deuterated analogs. The availability of such materials will be essential for ensuring the quality and comparability of data generated by different laboratories and for supporting regulatory monitoring programs aimed at protecting environmental and human health.

常见问题

Basic Research Questions

Q. What are the recommended analytical techniques for characterizing 2-Methyl-3-isothiazolone-d3 Hydrochloride, and how do deuterium labels influence spectral interpretation?

- Answer : Use nuclear magnetic resonance (NMR) spectroscopy to confirm deuterium incorporation at specific positions, as deuterium splitting patterns differ from protiated analogs. Mass spectrometry (MS) is critical for verifying molecular weight (154.633 g/mol) and isotopic purity . For quantification, high-performance liquid chromatography (HPLC) with UV detection can resolve the compound from non-deuterated impurities. Note that deuterium labeling may alter retention times slightly compared to the protiated form .

Q. How can researchers safely handle this compound in laboratory settings?

- Answer : Follow stringent safety protocols: use nitrile gloves, lab coats, and fume hoods to avoid dermal or inhalation exposure. In case of accidental contact, rinse affected areas with water for 15 minutes and seek medical attention. Store the compound in a dry, inert environment to prevent degradation. Waste must be segregated and disposed of via certified hazardous waste services due to its sensitizing properties .

Q. What synthetic routes are documented for preparing deuterated isothiazolone derivatives like this compound?

- Answer : A common method involves deuterium exchange during synthesis. For example, reacting 2-methyl-3-isothiazolone with deuterated hydrochloric acid (DCl) under controlled conditions (e.g., −70°C in ethyl acetate with nitrogen protection) to incorporate deuterium at the methyl group. Post-synthesis, purification via recrystallization or column chromatography ensures isotopic purity .

Intermediate Research Questions

Q. How does the deuterium labeling in this compound impact its reactivity in thiol-depletion assays?

- Answer : The deuterium isotope effect (DIE) may slow reaction kinetics with thiol-containing biomolecules like glutathione. Researchers should compare reaction rates with non-deuterated analogs using spectrophotometric assays (e.g., Ellman’s reagent) or HPLC to quantify thiol adducts. Control experiments must account for pH, temperature, and solvent polarity, as these factors modulate DIE .

Q. What experimental strategies are recommended for studying the compound’s antimicrobial efficacy while minimizing cytotoxicity?

- Answer : Use dose-response assays in microbial models (e.g., E. coli or S. aureus) to determine minimum inhibitory concentrations (MICs). Parallel cytotoxicity testing in mammalian cell lines (e.g., HEK293) via MTT assays ensures selective toxicity. Optimize exposure times and concentrations to balance efficacy and safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound across different experimental models?

- Answer : Discrepancies may arise from variations in microbial strain susceptibility or matrix effects (e.g., serum proteins in cell culture media). Design cross-validation studies using standardized protocols:

- Variable 1 : Test multiple microbial strains under identical growth conditions.

- Variable 2 : Use isotopically labeled internal standards in LC-MS to control for matrix interference.

- Variable 3 : Compare deuterated and non-deuterated forms to isolate isotopic effects .

Q. What methodologies are suitable for investigating the compound’s metabolic stability and deuterium retention in in vivo models?

- Answer : Administer the deuterated compound to rodent models and collect plasma/tissue samples at timed intervals. Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with selected reaction monitoring (SRM) to track deuterium loss. Isotope ratio mass spectrometry (IRMS) can quantify metabolic exchange rates. Compare results to non-deuterated controls to assess isotopic stability .

Q. How can isotopic labeling be leveraged to study environmental persistence and degradation pathways of this compound?

- Answer : Conduct soil or aqueous microcosm studies spiked with the deuterated compound. Use ultra-high-resolution MS (e.g., Q-TOF) to identify degradation products (e.g., sulfonic acids or ring-opened metabolites). Deuterium labeling aids in distinguishing parent compound breakdown from background contaminants. Pair with toxicity assays to assess ecotoxicological impacts .

Methodological Notes

- Data Interpretation : Always include non-deuterated controls to isolate isotopic effects.

- Safety Compliance : Adhere to institutional biosafety committees (IBC) guidelines for handling sensitizers .

- Instrumentation : Ensure MS instruments are calibrated for deuterium detection to avoid false negatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。